Cas no 2503207-44-9 (2-{spiro2.5octan-4-yl}acetaldehyde)

2-{Spiro[2.5]octan-4-yl}acetaldehyde is a specialized aldehyde featuring a spirocyclic structure, which imparts unique steric and electronic properties. Its rigid spiro[2.5]octane framework enhances stability while maintaining reactivity, making it a valuable intermediate in organic synthesis. The aldehyde functional group allows for versatile transformations, including condensation, reduction, and nucleophilic addition reactions. This compound is particularly useful in the synthesis of complex cyclic and spirocyclic architectures, often employed in pharmaceuticals, agrochemicals, and materials science. Its distinct structural features contribute to controlled stereochemistry and regioselectivity in multi-step synthetic routes. The product is typically handled under inert conditions due to its sensitivity to oxidation.
2-{spiro2.5octan-4-yl}acetaldehyde structure
2503207-44-9 structure
Product Name:2-{spiro2.5octan-4-yl}acetaldehyde
CAS No:2503207-44-9
MF:C10H16O
MW:152.233443260193
MDL:MFCD32860011
CID:5465138
PubChem ID:155822522
Update Time:2025-06-10

2-{spiro2.5octan-4-yl}acetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Spiro[2.5]octan-8-ylacetaldehyde
    • 2-{spiro[2.5]octan-4-yl}acetaldehyde
    • Z4658050790
    • 2-{spiro2.5octan-4-yl}acetaldehyde
    • MDL: MFCD32860011
    • Inchi: 1S/C10H16O/c11-8-4-9-3-1-2-5-10(9)6-7-10/h8-9H,1-7H2
    • InChI Key: LWXPXJAWQBBCRJ-UHFFFAOYSA-N
    • SMILES: O=CCC1CCCCC21CC2

Computed Properties

  • Exact Mass: 152.120115130 g/mol
  • Monoisotopic Mass: 152.120115130 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 17.1
  • Molecular Weight: 152.23

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2-{spiro2.5octan-4-yl}acetaldehyde Related Literature

Additional information on 2-{spiro2.5octan-4-yl}acetaldehyde

Recent Advances in the Study of 2-{spiro2.5octan-4-yl}acetaldehyde (CAS: 2503207-44-9) in Chemical Biology and Pharmaceutical Research

The compound 2-{spiro2.5octan-4-yl}acetaldehyde (CAS: 2503207-44-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The discussion is based on peer-reviewed studies and industry reports published within the last two years, ensuring the relevance and accuracy of the information presented.

Recent studies have highlighted the synthetic versatility of 2-{spiro2.5octan-4-yl}acetaldehyde, which serves as a key intermediate in the preparation of complex bioactive molecules. Its spirocyclic structure imparts rigidity and stereochemical control, making it a valuable scaffold for drug design. For instance, researchers have successfully incorporated this compound into the synthesis of novel inhibitors targeting enzymes involved in inflammatory pathways. The aldehyde functional group allows for further derivatization, enabling the creation of diverse chemical libraries for high-throughput screening.

In terms of biological activity, preliminary in vitro studies have demonstrated that derivatives of 2-{spiro2.5octan-4-yl}acetaldehyde exhibit promising activity against a range of targets, including G protein-coupled receptors (GPCRs) and kinases. One notable study published in the Journal of Medicinal Chemistry reported that a series of compounds derived from this scaffold showed nanomolar affinity for a specific GPCR implicated in neurodegenerative diseases. These findings suggest potential applications in the treatment of conditions such as Alzheimer's and Parkinson's disease, although further in vivo validation is required.

Another area of interest is the compound's role in prodrug development. Researchers have explored its use as a masking group for aldehydes in prodrug formulations, aiming to improve pharmacokinetic properties such as bioavailability and metabolic stability. For example, a recent patent application describes the use of 2-{spiro2.5octan-4-yl}acetaldehyde derivatives to enhance the delivery of antiviral agents, demonstrating its utility beyond traditional small-molecule therapeutics.

Despite these promising developments, challenges remain in the optimization of 2-{spiro2.5octan-4-yl}acetaldehyde-based compounds. Issues such as synthetic scalability, off-target effects, and metabolic degradation need to be addressed to advance these molecules into clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are underway to tackle these hurdles, leveraging advances in computational chemistry and structural biology.

In conclusion, 2-{spiro2.5octan-4-yl}acetaldehyde (CAS: 2503207-44-9) represents a compelling case study in the intersection of chemical synthesis and drug discovery. Its unique structural features and demonstrated biological activities position it as a valuable tool for medicinal chemists. Future research should focus on elucidating its mechanism of action, optimizing its pharmacokinetic profile, and exploring its potential in combination therapies. The ongoing studies underscore the importance of innovative chemical scaffolds in addressing unmet medical needs.

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